Adenosine amine congener, also known as ADAC (Adenosine Amine Congener), is a synthetic derivative of adenosine that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cancer treatment. This compound is classified as an adenosine receptor agonist, specifically targeting the A1 and A3 adenosine receptors, which are involved in various physiological processes including neuroprotection, modulation of inflammation, and regulation of cell proliferation.
Adenosine amine congener is synthesized from adenosine or its derivatives. It falls under the category of purine analogs, which are compounds structurally similar to purines, the building blocks of nucleic acids. The classification of adenosine amine congener based on its receptor activity indicates its role as a selective agonist for certain adenosine receptors, particularly the A1 and A3 subtypes.
The synthesis of adenosine amine congener involves several key steps:
For instance, one study details the synthesis of biotin conjugates from the amine congener through HATU coupling reactions, yielding compounds that can be used for receptor characterization and detection .
The molecular structure of adenosine amine congener consists of a purine base (adenosine) linked to an amino group at specific positions that enhance its binding affinity to adenosine receptors. Key structural features include:
The detailed molecular formula and structural data can vary based on specific derivatives synthesized.
The chemical reactions involved in the synthesis and functionalization of adenosine amine congener include:
For example, one method describes using Sonogashira coupling to introduce alkynyl chains into the structure, enhancing its biological activity .
The mechanism of action for adenosine amine congener involves its interaction with adenosine receptors:
Adenosine amine congener exhibits several notable physical and chemical properties:
Quantitative analyses often include determining partition coefficients (log P) and pKa values to assess solubility and ionization characteristics.
Adenosine amine congener has several scientific applications:
Adenosine, an endogenous purine nucleoside, modulates critical physiological and pathological processes through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors exhibit distinct tissue distributions, signaling pathways, and pathophysiological roles:
Table 1: Adenosine Receptor Subtypes and Pathophysiological Roles
Receptor | G-Protein Coupling | Primary Tissues | Pathophysiological Significance |
---|---|---|---|
A1 | Gi/o | Brain, Cochlea, Heart | Neuroprotection, reduced excitotoxicity, cochlear rescue |
A2A | Gs | Striatum, Immune Cells | Neuroinflammation modulation, potential exacerbation of excitotoxicity |
A2B | Gs/Gq | Lung, Bladder | Inflammatory responses, limited neural roles |
A3 | Gi/o/Gq | Brain, Immune Cells | Biphasic effects: cytoprotection at low doses, apoptosis at high doses |
Adenosine amine congener (ADAC; molecular formula C28H32N8O6, MW 576.6 g/mol) emerged from the "functionalized congener approach" pioneered by Jacobson et al. in the 1980s [4] [7]. This strategy aimed to design water-soluble adenosine derivatives with enhanced receptor specificity and minimal off-target effects. ADAC features a p-aminophenylethyl moiety linked to the N6 position of adenosine, optimizing A1 affinity (Ki ≈ 1–10 nM) while avoiding cardiovascular side effects like bradycardia or hypotension seen with earlier agonists (e.g., CPA) [4] [6]. Key milestones include:
Table 2: Key Properties of Adenosine Amine Congener (ADAC)
Property | Specification | Significance |
---|---|---|
Chemical Name | N6-(4-[[[2-[(2-Aminoethyl)amino]-2-oxoethyl]phenyl]adenosine | Targeted A1 affinity |
CAS Registry | 96760-69-9 | Unique compound identifier |
Selectivity | A1 >> A2A, A2B, A3 | Minimizes off-target effects |
Solubility | Soluble in DMSO (31.25 mg/mL) and acetic acid | Facilitates in vivo administration |
Development Era | 1980s–1990s | Product of functionalized congener approach |
ADAC’s efficacy arises from its ability to activate A1 receptor-mediated pathways that counteract neuronal injury cascades:
Table 3: Efficacy of ADAC in Preclinical Disease Models
Disease Model | Intervention | Key Outcomes | Proposed Mechanism |
---|---|---|---|
Forebrain Ischemia (Gerbils) | 100 μg/kg ADAC at 6–12 h post-ischemia | 85% neuronal survival vs. 50% in controls; preserved memory | MAP-2 stabilization, glutamate release inhibition |
3NP Neurotoxicity (Rat Huntington’s) | 100 μg/kg/day ADAC during intoxication | 40% smaller lesions; prevention of dystonia | Corticostriatal synaptic modulation |
Noise-Induced Hearing Loss (Rats) | 50–300 μg/kg/day ADAC for 5 days | Up to 21 dB threshold improvement | Ca2+ channel blockade, reduced oxidative stress |
Cisplatin Ototoxicity (In vitro) | 1–10 μM ADAC | Protection of hair cells and strial marginal cells | Suppression of apoptotic pathways |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7